6-{4-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile 6-{4-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2380187-66-4
VCID: VC7057275
InChI: InChI=1S/C21H19N9/c22-15-17-3-1-4-18(24-17)28-11-2-12-29(14-13-28)20-6-5-19-25-26-21(30(19)27-20)16-7-9-23-10-8-16/h1,3-10H,2,11-14H2
SMILES: C1CN(CCN(C1)C2=CC=CC(=N2)C#N)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Molecular Formula: C21H19N9
Molecular Weight: 397.446

6-{4-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile

CAS No.: 2380187-66-4

Cat. No.: VC7057275

Molecular Formula: C21H19N9

Molecular Weight: 397.446

* For research use only. Not for human or veterinary use.

6-{4-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile - 2380187-66-4

Specification

CAS No. 2380187-66-4
Molecular Formula C21H19N9
Molecular Weight 397.446
IUPAC Name 6-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile
Standard InChI InChI=1S/C21H19N9/c22-15-17-3-1-4-18(24-17)28-11-2-12-29(14-13-28)20-6-5-19-25-26-21(30(19)27-20)16-7-9-23-10-8-16/h1,3-10H,2,11-14H2
Standard InChI Key NEZHMWSHCSZRNR-UHFFFAOYSA-N
SMILES C1CN(CCN(C1)C2=CC=CC(=N2)C#N)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3

Introduction

The compound 6-{4-[3-(Pyridin-4-yl)- triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-2-carbonitrile is a complex heterocyclic molecule. It contains multiple functional groups and fused aromatic rings, including a pyridine moiety, a triazolopyridazine core, and a diazepane ring. Such structures are often explored in medicinal chemistry due to their potential biological activities.

Structural Features

This compound can be broken down into the following key structural components:

  • Pyridine-2-carbonitrile: A nitrile-substituted pyridine that contributes to the molecule's polarity and reactivity.

  • 124Triazolo[4,3-b]pyridazine: A fused bicyclic system known for its pharmacological relevance.

  • 1,4-Diazepane: A seven-membered ring containing two nitrogen atoms, often associated with improved drug-like properties such as solubility and bioavailability.

Potential Applications in Medicinal Chemistry

Compounds with similar frameworks have been studied for various therapeutic applications:

  • Antiviral Activity: Triazolo-based derivatives have shown efficacy against viruses by targeting specific enzymes or proteins critical for viral replication .

  • Antifungal and Antibacterial Properties: The triazole and pyridazine moieties are known to inhibit fungal growth and bacterial enzymes .

  • CNS Activity: Diazepane-containing compounds are often explored for central nervous system (CNS) disorders due to their ability to interact with neurotransmitter receptors.

Synthesis Pathways

The synthesis of such molecules typically involves:

  • Formation of the triazolopyridazine core through cyclization reactions involving hydrazine derivatives and nitrile-containing precursors.

  • Functionalization of the pyridine ring using nucleophilic substitution or coupling reactions.

  • Introduction of the diazepane ring via reductive amination or alkylation processes.

Biological Activity and Mechanism of Action

While specific data on this compound is unavailable, related structures suggest potential mechanisms:

  • Binding to enzyme active sites or receptor pockets due to the rigid triazolopyridazine scaffold.

  • Interaction with nucleic acids or proteins through hydrogen bonding and π-stacking facilitated by the pyridine and nitrile groups.

Challenges in Development

  • Synthetic Complexity: Multi-step synthesis can limit scalability.

  • Toxicity Concerns: Nitrogen-rich heterocycles may exhibit off-target effects.

  • Bioavailability: Optimization of pharmacokinetic properties is necessary for clinical use.

Future Directions

Research could focus on:

  • High-throughput screening for biological activity.

  • Structural optimization to enhance selectivity and reduce side effects.

  • Exploration of derivatives with modified substituents for broader therapeutic applications.

This compound represents a promising candidate in drug discovery due to its intricate structure and potential pharmacological properties. Further studies are needed to fully elucidate its therapeutic potential and safety profile.

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